N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-(2-Azabicyclo[221]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-azabicyclo[2.2.1]heptan-5-yl}pyrido[1,2-a]indole-7-carboxamide
- {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-13-5-11-3-10(13)6-16-11)9-1-2-18-8-15-7-12(18)4-9/h1-2,4,7-8,10-11,13,16H,3,5-6H2,(H,17,19) |
InChI Key |
NLQYGXDOYSQJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CC4=CN=CN4C=C3 |
Origin of Product |
United States |
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